Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
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Overview
Description
Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a synthetic organic compound widely used in various fields of scientific research. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoate Ester: The protected amino compound is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the tert-butyl ester.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine, revealing the free amino group for further reactions.
Substitution Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for ester hydrolysis.
Major Products Formed
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.
Substituted Derivatives: Nucleophilic substitution reactions result in various substituted derivatives.
Carboxylic Acid: Hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate has numerous applications in scientific research:
Peptide Synthesis: It is widely used as an intermediate in the solid-phase synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in the preparation of bioconjugates for various biological studies.
Material Science: The compound is used in the synthesis of functionalized materials for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate: The enantiomer of the compound with the (S)-configuration.
Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate: A similar compound with an additional carbon in the backbone.
Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
Tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is unique due to its specific configuration and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structural properties allow for selective reactions and high yields in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQTFFPEHEEBS-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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